![molecular formula C13H29N B1603674 N-pentyloctan-1-amine CAS No. 6835-13-8](/img/structure/B1603674.png)
N-pentyloctan-1-amine
Overview
Description
N-pentyloctan-1-amine, also known as pelargonic amine or caprylamine, is a long-chain primary amine with the chemical formula C13H29N. It is a colorless liquid with a strong fishy odor and is soluble in both water and organic solvents. N-pentyloctan-1-amine is widely used in various fields, including pharmaceuticals, agrochemicals, and surfactants.
Mechanism of Action
N-pentyloctan-1-amine is a hydrophobic molecule that can interact with the hydrophobic regions of various ion channels and receptors. It can modulate the activity of these channels and receptors by altering their conformation or gating properties. For example, N-pentyloctan-1-amine can activate TRP channels by binding to their hydrophobic pockets and inducing conformational changes that lead to channel opening. It can also inhibit ASICs by binding to their hydrophobic residues and stabilizing the closed state of the channel.
Biochemical and Physiological Effects
N-pentyloctan-1-amine has been shown to have various biochemical and physiological effects. It can induce calcium influx in cells by activating TRP channels, which can lead to downstream signaling events such as neurotransmitter release and gene expression. N-pentyloctan-1-amine can also modulate the activity of GPCRs by binding to their hydrophobic regions and altering their signaling pathways. In addition, N-pentyloctan-1-amine has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi.
Advantages and Limitations for Lab Experiments
N-pentyloctan-1-amine is a useful tool for studying ion channels and receptors due to its hydrophobic nature and ability to modulate their activity. It is relatively easy to synthesize and can be used at low concentrations. However, N-pentyloctan-1-amine has a strong odor and can be toxic at high concentrations. It can also interact with other hydrophobic molecules in the experimental system, leading to non-specific effects.
Future Directions
There are several future directions for the study of N-pentyloctan-1-amine. One area of research is the development of more specific and potent ligands for ion channels and receptors. Another area is the investigation of the physiological and pathological roles of these channels and receptors in various diseases, such as pain, inflammation, and cancer. Finally, the antimicrobial properties of N-pentyloctan-1-amine can be further explored for potential therapeutic applications.
Scientific Research Applications
N-pentyloctan-1-amine has been extensively used in scientific research, especially in the field of neuroscience. It is used as a ligand to study the function of various ion channels and receptors, including the transient receptor potential (TRP) channels, acid-sensing ion channels (ASICs), and G protein-coupled receptors (GPCRs). N-pentyloctan-1-amine is also used as a tool to study the physiological and pathological processes related to these channels and receptors.
properties
IUPAC Name |
N-pentyloctan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N/c1-3-5-7-8-9-11-13-14-12-10-6-4-2/h14H,3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZYBVBFFWCQGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602098 | |
Record name | N-Pentyloctan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6835-13-8 | |
Record name | N-Pentyloctan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.